Vericiguat is a novel oral stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. [] It acts by directly stimulating sGC, leading to increased production of cyclic guanosine monophosphate (cGMP), a crucial secondary messenger involved in vasodilation, anti-inflammatory, and anti-fibrotic processes. [, ] Unlike nitrates, which act as NO donors, vericiguat stimulates sGC even in the presence of oxidative stress, which often impairs NO bioavailability in cardiovascular diseases. [] This characteristic makes vericiguat a valuable tool for studying sGC-dependent pathways and their therapeutic potential in various disease models.
The synthesis of Vericiguat involves several intricate steps, primarily focusing on constructing its fluoropyrazolopyridine core. The process can be summarized as follows:
Vericiguat has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 426.39 g/mol. Its structural representation highlights various functional groups that contribute to its pharmacological activity:
Vericiguat's synthesis involves several key chemical reactions:
These reactions highlight Vericiguat's synthetic pathway's complexity and efficiency, ensuring that it maintains its pharmacological properties while minimizing metabolic degradation .
Vericiguat functions as a direct stimulator of soluble guanylate cyclase. It enhances intracellular levels of cyclic guanosine monophosphate (cGMP), which is pivotal for various physiological processes such as:
By stimulating soluble guanylate cyclase independently of nitric oxide, Vericiguat compensates for deficiencies in the nitric oxide-cGMP signaling pathway often seen in heart failure patients . This mechanism not only improves vascular function but also reduces myocardial stress associated with heart failure.
Vericiguat exhibits several notable physical and chemical properties:
These properties are significant for understanding Vericiguat's bioavailability and pharmacokinetics .
Vericiguat is primarily applied in clinical settings for managing chronic systolic heart failure. Its role as a soluble guanylate cyclase stimulator makes it particularly valuable for:
Research continues to explore additional therapeutic applications within cardiovascular medicine, given its unique mechanism that addresses nitric oxide deficiency effectively .
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway represents a fundamental regulatory mechanism for vascular tone, cardiac contractility, and anti-remodeling processes. Historically, cardiovascular therapeutics targeting this pathway relied on organic nitrates (e.g., nitroglycerin) and phosphodiesterase inhibitors (e.g., sildenafil). However, these agents faced significant limitations: NO-dependent therapeutics became ineffective under oxidative stress conditions commonly observed in heart failure, where reactive oxygen species oxidize sGC’s heme moiety, rendering it insensitive to NO [10]. Additionally, chronic nitrate use induced tolerance development and posed risks of cytotoxic peroxynitrite formation [10]. These challenges spurred drug discovery efforts for direct sGC modulators, classified into two categories:
Early compounds like the benzylindazole derivative YC-1 demonstrated proof-of-concept but lacked specificity, inhibiting phosphodiesterases non-selectively [10]. Pharmacological optimization yielded pyrazolopyridine derivatives (BAY 41-2272, BAY 41-8543) with improved sGC specificity, culminating in riociguat’s approval for pulmonary hypertension in 2013. Vericiguat emerged as a next-generation stimulator optimized for once-daily dosing and enhanced resistance to oxidative metabolism, addressing heart failure’s unique pathophysiology [6] [9].
Table 1: Evolution of sGC Modulators
Compound | Class | Key Advancement | Clinical Application |
---|---|---|---|
YC-1 | Early stimulator | First synthetic sGC stimulator; PDE5 inhibition | Preclinical only |
Riociguat | sGC stimulator | Higher specificity; NO-independent activity | Pulmonary hypertension (2013) |
Cinaciguat | sGC activator | Activates oxidized/heme-free sGC | Discontinued (hypotension) |
Vericiguat | sGC stimulator | Once-daily dosing; metabolic stability | HFrEF (2021) |
Heart failure (HF) affects over 64 million people globally, with heart failure with reduced ejection fraction (HFrEF) constituting approximately 50% of cases [4] [7]. In the United States alone, HF hospitalizations exceeded 35 million between 2010–2017, driven largely by worsening chronic HF characterized by frequent decompensation events [6]. Prognosis remains dismal: ~25% of patients die within one year of hospitalization, and over 50% experience rehospitalization within 30 days of a worsening event [4] [7]. The economic burden is staggering, with total HF-related costs projected to reach $69.8 billion by 2030 in the U.S. [6].
HFrEF pathophysiology involves impaired NO-sGC-cGMP signaling, reducing cardioprotective cGMP levels. This deficiency exacerbates ventricular remodeling, myocardial stiffness, and endothelial dysfunction [1] [4]. Despite guideline-directed medical therapy (GDMT) – including beta-blockers, RAS inhibitors, MRAs, and SGLT2 inhibitors – residual risk persists, particularly following hospitalization. This unmet need highlighted the necessity for therapies targeting novel pathways like sGC stimulation.
Vericiguat (methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate) was co-developed by Merck & Co. and Bayer AG as the first oral sGC stimulator for HFrEF [6] [9]. Its development program progressed through methodical clinical phases:
Table 2: VICTORIA Trial Efficacy Outcomes
Endpoint | Vericiguat (n=2526) | Placebo (n=2524) | Hazard Ratio (95% CI) | P-value |
---|---|---|---|---|
Primary: CV death or HF hosp. | 35.6% per year | 38.2% per year | 0.90 (0.82–0.98) | 0.019 |
Cardiovascular death | 16.4% | 17.5% | 0.93 (0.81–1.06) | NS |
Heart failure hospitalization | 27.4% | 29.6% | 0.90 (0.81–0.99) | 0.02 |
Based on VICTORIA, the U.S. FDA granted priority review approval to vericiguat (VERQUVO®) on January 19, 2021, for reducing cardiovascular death and HF hospitalization in symptomatic chronic HFrEF (LVEF <45%) following a worsening event [5] [7]. The European Medicines Agency (EMA) and Pharmaceuticals and Medical Devices Agency (PMDA) followed with approvals in July 2021 and June 2021, respectively, solidifying its global role in HFrEF management [6]. Vericiguat’s approval marked a paradigm shift as the first therapy specifically indicated for high-risk HFrEF patients post-decompensation, addressing a critical gap in GDMT [7].
Table 3: Key Regulatory Milestones for Vericiguat
Date | Event | Region/Agency |
---|---|---|
Jan 2021 | First FDA approval | USA |
Jun 2021 | Marketing authorization | Japan (PMDA) |
Jul 2021 | Approval for symptomatic chronic HF | Europe (EMA) |
2021–2023 | Expanded approvals in ~75 countries | Global |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7